Cas no 41191-51-9 (2-{2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid)
2-{2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid
- EN300-27724765
- 41191-51-9
- 2-{2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid
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- Inchi: 1S/C19H19NO4/c21-18(22)12-17-16-9-5-4-8-15(16)10-11-20(17)19(23)24-13-14-6-2-1-3-7-14/h1-9,17H,10-13H2,(H,21,22)
- InChI Key: COYHXHAXKJDQBN-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1CCC2C=CC=CC=2C1CC(=O)O)=O
Computed Properties
- Exact Mass: 325.13140809g/mol
- Monoisotopic Mass: 325.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 447
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 66.8Ų
2-{2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27724765-1g |
2-{2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid |
41191-51-9 | 1g |
$541.0 | 2023-09-10 | ||
| Enamine | EN300-27724765-5g |
2-{2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid |
41191-51-9 | 5g |
$1572.0 | 2023-09-10 | ||
| Enamine | EN300-27724765-10g |
2-{2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid |
41191-51-9 | 10g |
$2331.0 | 2023-09-10 | ||
| Enamine | EN300-27724765-0.05g |
2-{2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid |
41191-51-9 | 95.0% | 0.05g |
$455.0 | 2025-03-20 | |
| Enamine | EN300-27724765-0.1g |
2-{2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid |
41191-51-9 | 95.0% | 0.1g |
$476.0 | 2025-03-20 | |
| Enamine | EN300-27724765-0.25g |
2-{2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid |
41191-51-9 | 95.0% | 0.25g |
$498.0 | 2025-03-20 | |
| Enamine | EN300-27724765-0.5g |
2-{2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid |
41191-51-9 | 95.0% | 0.5g |
$520.0 | 2025-03-20 | |
| Enamine | EN300-27724765-1.0g |
2-{2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid |
41191-51-9 | 95.0% | 1.0g |
$541.0 | 2025-03-20 | |
| Enamine | EN300-27724765-2.5g |
2-{2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid |
41191-51-9 | 95.0% | 2.5g |
$1063.0 | 2025-03-20 | |
| Enamine | EN300-27724765-5.0g |
2-{2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid |
41191-51-9 | 95.0% | 5.0g |
$1572.0 | 2025-03-20 |
2-{2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 2-{2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid
Exploring the Properties and Applications of 2-{2-(Benzyloxy)Carbonyl-1,2,3,4-Tetrahydroisoquinolin-1-yl}Acetic Acid (CAS No 41191-51-9)
2-{2-(Benzyloxy)Carbonyl-1,2,3,4-Tetrahydroisoquinolin-1-yl}Acetic Acid, identified by the CAS registry number CAS No 41191-51-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of isoquinoline derivatives, which have been extensively studied for their diverse biological activities. The structure of this molecule is characterized by a tetrahydroisoquinoline core substituted with a benzyloxy carbonyl group and an acetic acid moiety. These structural features contribute to its unique chemical properties and potential applications in drug development.
The synthesis of 2-{2-(Benzyloxy)Carbonyl-... has been optimized through various methodologies, including multi-component reactions and catalytic processes. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which is crucial for its application in chiral environments such as biological systems. The stability and reactivity of this compound under different conditions have been thoroughly investigated, providing insights into its potential use in medicinal chemistry.
Recent studies have highlighted the biological activity of CAS No 41... derivatives in various assays. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain kinases involved in cancer cell proliferation. Additionally, its ability to modulate ion channels has been explored in neuropharmacological studies. These findings underscore its potential as a lead compound for drug discovery programs targeting diseases such as cancer and neurological disorders.
The pharmacokinetic profile of ... has also been a focus of recent investigations. Studies conducted using preclinical models reveal that this compound demonstrates favorable absorption and bioavailability profiles. Furthermore, its metabolic stability has been assessed through in vitro assays using human liver microsomes, providing valuable data for optimizing its pharmacokinetic properties in future drug development.
In conclusion, ..., with its unique structural features and promising biological activities, represents a valuable asset in contemporary drug discovery efforts. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing therapeutic interventions for various diseases.
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